3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR) of the compound reveals distinct signals:
- Aromatic protons (benzothiazole ring): Resonances at δ 7.2–7.8 ppm (multiplet), consistent with deshielded aromatic hydrogens adjacent to electronegative sulfur.
- Methyl group : A singlet at δ 3.4 ppm, indicative of three equivalent protons on the N-linked methyl group.
- Dihydro-imine protons : A broad signal at δ 5.1 ppm, corresponding to NH⁺ hydrogens engaged in hydrogen bonding with iodide.
Carbon-13 (¹³C NMR) spectra show:
Infrared (IR) Vibrational Signatures
Key IR absorptions include:
- N–H stretch : Broad band at 3200–3400 cm⁻¹, attributed to the NH⁺ group.
- C=N stretch : Strong peak near 1620 cm⁻¹, confirming the imine functionality.
- C–S stretch : Bands at 680–720 cm⁻¹, associated with the benzothiazole ring’s thioether linkage.
Table 2: IR Spectral Assignments
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N–H stretch | 3200–3400 |
| C=N stretch | ~1620 |
| C–S stretch | 680–720 |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry of the compound exhibits:
Figure 1: Fragmentation Pathways
- M⁺ → [M − HI]⁺ : Loss of hydroiodic acid.
- Ring opening : Scission of the C–S bond yields smaller aromatic ions.
Properties
IUPAC Name |
3-methyl-1,3-benzothiazol-2-imine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.HI/c1-10-6-4-2-3-5-7(6)11-8(10)9;/h2-5,9H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKZSUNHAKBDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=N.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide typically involves the reaction of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced synthesis techniques and equipment ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Corrosion Inhibition
A diolefinic dye, 1,4-bis((E)-2-(3-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)vinyl)benzene iodide salt , shares the 3-methyl-2,3-dihydrobenzothiazole motif. This compound demonstrates superior corrosion inhibition efficiency (92% at 10⁻⁴ M) in hydrochloric acid environments compared to simpler benzothiazole derivatives like 2-mercaptobenzothiazole (78%) and benzotriazole (65%). The extended π-conjugation and dimeric structure enhance its adsorption on carbon steel surfaces, improving protective effects .
Pharmacologically Active Derivatives
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines are structurally related compounds with antihypertensive activity. For example, the hydrobromide derivative of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine exhibits a potent antihypertensive effect comparable to valsartan, a clinically used angiotensin II receptor blocker. The dihydrothiazole ring and substituents (e.g., methoxyphenyl) facilitate hydrogen bonding and electrostatic interactions with the angiotensin II receptor .
Physicochemical Properties
Key differences in molecular weight and solubility arise from structural variations:
Key Research Findings and Data Gaps
- Applications : The target compound’s applications are underexplored in the literature, whereas analogs are well-documented in corrosion science and drug discovery.
- Synthetic Challenges : and highlight discontinuation, possibly due to synthesis difficulties or stability issues. Methylation and iodide incorporation methods (e.g., ) could inform improved synthetic routes.
- Physicochemical Data : Critical properties like melting point, solubility, and stability are absent for 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide, limiting comparative analysis .
Biological Activity
3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and research articles.
The compound has the following chemical characteristics:
- Molecular Formula : C8H9IN2S
- Molecular Weight : 252.14 g/mol
- CAS Number : 62306-03-0
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide has been evaluated for its pharmacological potential in several studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzothiazole derivatives. For instance:
- Study Findings : A study demonstrated that benzothiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide | Staphylococcus aureus | 32 µg/mL |
| 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide | Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity.
Anticancer Activity
Benzothiazole derivatives have also been studied for their anticancer properties. For example:
- Case Study : A recent investigation into the anticancer effects of benzothiazole derivatives revealed that certain compounds can induce apoptosis in cancer cells through the activation of caspases .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide | MCF-7 (breast cancer) | 15 µM |
| 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide | HeLa (cervical cancer) | 20 µM |
These findings suggest that this compound may be a candidate for further development as an anticancer agent.
The biological activity of 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide is believed to be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It has been suggested that some benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Q & A
Q. What are the foundational synthetic routes for 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine hydroiodide?
A two-component reaction between diazonium salts and thioureas in the presence of strong bases (e.g., sodium tert-butoxide) is a validated approach for analogous benzothiazole derivatives. Purification often involves recrystallization from polar aprotic solvents like DMF or ethanol. Alternative methods include acid-catalyzed condensation of substituted anilines with thioureas under reflux .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-C bonds at ~650 cm⁻¹).
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.8–7.5 ppm for benzothiazole) and methyl group integration (δ ~3.2 ppm).
- Elemental analysis : Verifies iodide content (theoretical %I: calculate via molecular formula).
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for parent structure) .
Q. What safety protocols are critical during handling?
- Use PPE (nitrile gloves, safety goggles) and work in fume hoods to avoid inhalation of hydroiodide decomposition products.
- Store in amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent iodide oxidation.
- Follow GHS guidelines for waste disposal (neutralize with 10% sodium bicarbonate before disposal) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield?
- Variable screening : Test bases (e.g., KOH vs. t-BuOK), solvents (DMF vs. THF), and temperatures (25°C vs. reflux).
- Design of Experiments (DoE) : Apply factorial designs to identify significant factors (e.g., base concentration, stoichiometry).
- In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times .
Q. What computational tools predict physicochemical properties when experimental data is limited?
- ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models.
- *DFT calculations (B3LYP/6-31G)**: Simulate electrophilic aromatic substitution sites (e.g., C-5 position reactivity) and stability of the imine group .
Q. How to resolve discrepancies in reported solubility or stability data?
- Standardized protocols : Use USP/Ph. Eur. methods for melting point (e.g., capillary tube) and solubility (shake-flask method in specified solvents).
- Polymorphism studies : Perform DSC/XRD to detect crystalline forms affecting solubility.
- For stability : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring .
Q. What strategies validate the compound’s biological activity in vitro?
- MTT assay : Test cytotoxicity using standardized cell lines (e.g., HeLa) with 48–72 hr exposure.
- Fluorescence staining : Use Hoechst-33342/propidium iodide to differentiate apoptosis vs. necrosis .
Data Contradiction Analysis
Q. How to address conflicting reports on reaction yields or product purity?
- Replicate conditions : Reproduce methods from literature (e.g., base equivalents, solvent volumes).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted thioureas, oxidized iodide species).
- Cross-validate characterization : Compare NMR/IR data with computational predictions to confirm structural fidelity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
